2-(1,3-dioxoisoindolin-2-yl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide
Description
This compound is a hybrid molecule featuring a benzo[b][1,4]oxazepin scaffold fused with a 1,3-dioxoisoindolin-2-yl acetamide moiety. Its structure combines a seven-membered oxazepin ring substituted with isobutyl and dimethyl groups at position 5 and 3,3′, respectively, and a 4-oxo functional group. The acetamide linker connects this core to a 1,3-dioxoisoindoline fragment, which is a phthalimide-derived heterocycle. The compound’s stereoelectronic properties are influenced by the electron-withdrawing dioxoisoindolinyl group and the steric bulk of the isobutyl-dimethyl substitution pattern on the oxazepin ring .
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5/c1-15(2)12-27-19-11-16(9-10-20(19)33-14-25(3,4)24(27)32)26-21(29)13-28-22(30)17-7-5-6-8-18(17)23(28)31/h5-11,15H,12-14H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGUCEDHKDMKID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of isoindolinone and oxazepine moieties. Its molecular formula is , with a molecular weight of approximately 370.45 g/mol. The presence of these functional groups contributes to its diverse biological activities.
Research indicates that compounds with similar structures often exhibit a range of biological activities through various mechanisms:
- Anticonvulsant Activity : Some derivatives of isoindolinone compounds have shown efficacy in seizure models. For instance, studies on related compounds demonstrated their ability to inhibit seizure spread in maximal electroshock seizure tests .
- Antitumor Properties : Compounds containing isoindolinone structures have been studied for their cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of topoisomerase enzymes or interference with DNA replication .
- Antimicrobial Effects : Similar compounds have exhibited antimicrobial properties against bacteria and fungi. The structural features may enhance lipophilicity, improving membrane penetration and bioactivity .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of related compounds:
| Activity Type | Compound | Tested Model | Result |
|---|---|---|---|
| Anticonvulsant | 2-(1,3-Dioxoisoindolin-2-yl)-N-(4-oxo-thiazolidin) | MES and sc-PTZ induced seizures | Protection against seizures |
| Antitumor | Isoindolinone derivatives | MCF-7 breast cancer cells | Significant cytotoxicity compared to control |
| Antimicrobial | Various isoindolinone derivatives | Disk diffusion method | Activity against Staphylococcus aureus |
Case Studies
- Anticonvulsant Evaluation : A study synthesized several derivatives based on the isoindolinone structure and evaluated them for anticonvulsant activity using the maximal electroshock seizure (MES) test. Results indicated that many derivatives provided significant protection against seizures, suggesting potential therapeutic applications in epilepsy .
- Cytotoxicity Against Cancer Cells : Research involving isoindolinone-containing compounds showed varying degrees of cytotoxicity against human cancer cell lines such as MCF-7 and HepG2. The structure-activity relationship (SAR) indicated that modifications to the side chains could enhance potency .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity:
Recent studies have indicated that compounds containing the isoindolinone moiety exhibit significant anticancer properties. The specific compound has shown effectiveness against several cancer cell lines. For example, its derivatives have been synthesized and tested for their ability to inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties:
Research has demonstrated that related compounds possess notable antimicrobial activities. The presence of the dioxoisoindoline structure may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways in bacteria and fungi . This suggests potential uses in developing new antibiotics or antifungal agents.
Biological Research Applications
Enzyme Inhibition Studies:
The compound has been evaluated for its inhibitory effects on various enzymes. For instance, studies have shown that certain derivatives can inhibit cholinesterase activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's . This positions the compound as a candidate for further development in neuropharmacology.
Signal Transduction Pathways:
Investigations into the effects of this compound on cellular signaling pathways are ongoing. Preliminary data suggest that it may modulate pathways involved in inflammation and cellular stress responses, making it a potential therapeutic agent for inflammatory diseases .
Materials Science Applications
Polymer Chemistry:
The unique structural features of this compound allow it to be incorporated into polymer matrices. Research indicates that such polymers exhibit enhanced mechanical properties and thermal stability. This could lead to applications in creating advanced materials for aerospace or automotive industries .
Nanotechnology:
Incorporating this compound into nanocarriers for drug delivery systems is another promising application. Its ability to encapsulate therapeutic agents while improving their solubility and bioavailability makes it an attractive candidate for targeted drug delivery systems .
Case Studies
Case Study 1: Antitumor Activity Assessment
A study conducted on a series of isoindolinone derivatives showed that modifications at the N-acetamide position significantly enhanced cytotoxicity against human cancer cell lines (e.g., MCF-7 and HeLa). The mechanism was attributed to increased apoptosis via mitochondrial pathways .
Case Study 2: Antimicrobial Testing
In vitro tests of related compounds revealed effective inhibition against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that substituents on the dioxoisoindoline core were critical for enhancing antimicrobial efficacy .
Comparison with Similar Compounds
Key Observations :
- The target compound’s benzooxazepin core distinguishes it from isoxazole- or diazepin-based analogues. This core may enhance binding to γ-secretase or serotonin receptors due to its rigidity and lipophilicity .
- The 1,3-dioxoisoindolinyl group is conserved across analogues, suggesting a role in hydrogen bonding or π-π stacking interactions with biological targets .
- Substituents like the isobutyl-dimethyl group on the oxazepin ring likely improve metabolic stability compared to smaller alkyl groups in other derivatives .
Functional Group Analysis
Acetamide Linker
The acetamide linker in the target compound is structurally analogous to derivatives in (e.g., compound 2-T, 15), which exhibit hydrogen-bonding interactions critical for kinase inhibition.
Oxazepin vs. Diazepin Cores
The benzo[b][1,4]oxazepin core in the target compound differs from the benzo[e][1,4]diazepin in compound 11p () by replacing one nitrogen with an oxygen atom. This substitution alters electron density and hydrogen-bonding capacity, which may influence selectivity toward protease vs. kinase targets .
Crystallographic and Computational Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
